N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride
Description
This compound is a hydrochloride salt of a benzothiazole- and benzofuran-containing heterocyclic molecule. Its structure features a benzo[d]thiazole core linked to a 6-ethyl-substituted tetrahydrothieno[2,3-c]pyridine moiety and a 7-methoxybenzofuran-2-carboxamide group. The ethyl substitution at the 6-position of the thienopyridine ring likely enhances lipophilicity and pharmacokinetic properties, while the methoxybenzofuran group may contribute to target binding affinity. The hydrochloride salt improves aqueous solubility, critical for bioavailability in therapeutic applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2.ClH/c1-3-29-12-11-16-21(14-29)34-26(22(16)25-27-17-8-4-5-10-20(17)33-25)28-24(30)19-13-15-7-6-9-18(31-2)23(15)32-19;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJUUYIKUKPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with inhibitory effects on Mycobacterium tuberculosis. They interact with various enzymes and proteins, but the specific biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Benzothiazole derivatives have been reported to have significant effects on various types of cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving benzo[d]thiazole derivatives and tetrahydrothieno-pyridine structures. The synthesis typically involves the formation of the thieno-pyridine core followed by the introduction of the benzo[d]thiazole moiety and subsequent functionalization to yield the final product.
Key Structural Features:
- Benzo[d]thiazole moiety: Known for its biological activity, this structure contributes to the compound's interaction with various biological targets.
- Tetrahydrothieno-pyridine core: This portion is crucial for the compound's pharmacological properties.
- Benzofuran carboxamide group: Enhances lipophilicity and may influence the drug's absorption and distribution.
Antitumor Activity
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit low micromolar activity against apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in DNA repair pathways. Specifically:
- Inhibition of APE1: The compound has shown significant inhibition against purified APE1 enzyme with an IC50 in the low micromolar range.
- Synergistic Effects: It enhances the cytotoxicity of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines such as HeLa and SF767 glioblastoma cells .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the benzo[d]thiazole and tetrahydrothieno-pyridine components can significantly impact biological activity. For instance:
| Compound Modification | Observed Effect |
|---|---|
| Substitution on benzo[d]thiazole | Increased APE1 inhibition |
| Variations in ethyl group position | Altered cytotoxicity profiles |
| Changes in benzofuran substituents | Modulated pharmacokinetics |
Case Studies
- In vitro Studies:
- Animal Models:
Comparison with Similar Compounds
Table 1: Comparison with APE1-Targeting Analogs
Benzothiazole-Based VEGFR-2 Inhibitors
Compounds like N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () share the benzothiazole core but diverge in substituents and targets:
- Structural Differences: The compounds incorporate nitro groups, thiadiazole rings, and phenylurea moieties, whereas the target compound uses a methoxybenzofuran carboxamide and tetrahydrothienopyridine.
- Activity : derivatives inhibit VEGFR-2 kinase and show anticancer activity via apoptosis induction. The target compound’s benzofuran group may confer distinct target selectivity (e.g., APE1 vs. VEGFR-2) .
Table 2: Comparison with Benzothiazole Hybrids
Thiazolidinone and Pyrimidine Derivatives
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () and 3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidines () are structurally distinct but share heterocyclic frameworks:
- Structural Contrasts: compounds feature thiazolidinone rings with halogenated aryl groups, while derivatives include fused pyrimidine systems. The target compound’s tetrahydrothienopyridine and benzofuran groups are absent in these analogs.
Key Research Findings and Implications
- The ethyl group may optimize metabolic stability compared to bulkier isopropyl .
- Selectivity : The 7-methoxybenzofuran group could reduce off-target effects compared to nitrobenzothiazole derivatives (), which may exhibit broader kinase inhibition .
- Synthetic Feasibility : Yields for analogous compounds (e.g., 45–70% in ) suggest the target compound’s synthesis may require optimized conditions for the ethyl and benzofuran substituents .
Q & A
Q. Yield Optimization :
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
- Stoichiometry : Equimolar ratios of precursors reduce side-product formation .
- Temperature : Room-temperature stirring minimizes decomposition of sensitive intermediates .
Advanced: How can statistical design of experiments (DoE) optimize reaction parameters for this compound’s synthesis?
Answer:
DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing their impact on yield/purity.
- Factorial Design : Test interactions between variables (e.g., NaH concentration vs. reaction time in benzofuran coupling) .
- Response Surface Methodology : Model nonlinear relationships (e.g., solvent polarity vs. cyclocondensation efficiency) .
- Case Study : For similar benzothiazole derivatives, optimizing ethanol concentration and reaction time increased yields from 37% to 60% for fluorinated analogs .
Table 1 : Example DoE parameters for benzofuran coupling (derived from ):
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| NaH (mmol) | 0.8 | 1.2 | 1.0–1.1 |
| THF Volume (mL) | 3 | 5 | 4–4.5 |
| Reaction Time (h) | 12 | 24 | 18–20 |
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- NMR : 1H/13C NMR confirms regiochemistry of the benzothiazole and benzofuran moieties. Methoxy groups show singlets at ~3.8 ppm, while ethyl groups exhibit quartets near 1.2–1.5 ppm .
- IR : Carboxamide C=O stretches appear at 1650–1680 cm⁻¹; benzothiazole C=N peaks at 1550–1600 cm⁻¹ .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 393.39 for related compounds) .
Advanced: How can computational methods predict reactivity and guide synthesis?
Answer:
- Reaction Path Search : Quantum mechanics (QM) identifies transition states for cyclocondensation, prioritizing pathways with lower activation energy .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., 1,4-dioxane vs. THF) on intermediate stability .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for analogous heterocycles .
Advanced: How should researchers resolve contradictions between experimental and computational data?
Answer:
- Validation : Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental interference .
- Sensitivity Analysis : Assess computational model robustness (e.g., solvent polarity parameters in DFT calculations) .
- Case Study : Discrepancies in benzofuran coupling yields were resolved by adjusting MD-predicted solvation effects, aligning simulations with empirical data .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile solvents (THF, dioxane) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: What purification strategies maximize yield while retaining stereochemical integrity?
Answer:
- Flash Chromatography : Separate diastereomers using gradients of ethyl acetate/hexane (e.g., 45% recovery for chlorophenyl derivatives) .
- Recrystallization : Methanol/water mixtures purify carboxamide intermediates without racemization .
Basic: How should early-career researchers design pilot studies for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
